molecular formula C9H14O2 B132432 Cyclopentaneacetaldehyde, 1-acetyl-(9CI) CAS No. 152090-38-5

Cyclopentaneacetaldehyde, 1-acetyl-(9CI)

Cat. No.: B132432
CAS No.: 152090-38-5
M. Wt: 154.21 g/mol
InChI Key: JPVBYAFIEOXPOM-UHFFFAOYSA-N
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Description

1-Acetyl-β-carboline is a β-carboline alkaloid derivative with a fused indole-pyridine ring system and an acetyl substituent. It is biosynthesized via a Pictet-Spengler reaction in bacteria like Marinactinospora thermotolerans . This compound exhibits moderate antibacterial activity against methicillin-sensitive Staphylococcus aureus (MSSA) and methicillin-resistant S. aureus (MRSA), with MIC values ranging from 32–128 µg/mL . Notably, it shows synergistic effects with β-lactam antibiotics like ampicillin and penicillin .

Properties

CAS No.

152090-38-5

Molecular Formula

C9H14O2

Molecular Weight

154.21 g/mol

IUPAC Name

2-(1-acetylcyclopentyl)acetaldehyde

InChI

InChI=1S/C9H14O2/c1-8(11)9(6-7-10)4-2-3-5-9/h7H,2-6H2,1H3

InChI Key

JPVBYAFIEOXPOM-UHFFFAOYSA-N

SMILES

CC(=O)C1(CCCC1)CC=O

Canonical SMILES

CC(=O)C1(CCCC1)CC=O

Synonyms

Cyclopentaneacetaldehyde, 1-acetyl- (9CI)

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Oxidation of Alcohols: One common method for preparing aldehydes, including Cyclopentaneacetaldehyde, 1-acetyl-(9CI), is the oxidation of primary alcohols.

    Hydration of Alkynes: Another method involves the hydration of alkynes to form aldehydes.

Industrial Production Methods: Industrial production of Cyclopentaneacetaldehyde, 1-acetyl-(9CI) may involve large-scale oxidation processes using chromium-based reagents or other catalytic systems designed for high efficiency and yield.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3

    Reduction: NaBH4, LiAlH4

    Nucleophilic Addition: Grignard reagents (RMgX)

Major Products Formed:

    Oxidation: Carboxylic acids

    Reduction: Alcohols

    Nucleophilic Addition: Secondary alcohols

Mechanism of Action

The mechanism by which Cyclopentaneacetaldehyde, 1-acetyl-(9CI) exerts its effects involves its reactivity as an aldehyde. Aldehydes are electrophilic and can react with nucleophiles, leading to the formation of various products. The carbonyl group in Cyclopentaneacetaldehyde, 1-acetyl-(9CI) can undergo nucleophilic addition, forming intermediates that can be further transformed into different functional groups .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison of 1-acetyl-β-carboline with other β-carboline derivatives and structurally related compounds.

Table 1: Structural and Functional Comparison

Compound Core Structure Key Substituents Biological Activity (MIC Range) Synergistic Partners Source Organism
1-Acetyl-β-carboline β-carboline Acetyl group at C1 32–128 µg/mL (MSSA, MRSA) Ampicillin, Penicillin Marinactinospora thermotolerans
Dieckol Phlorotannin Multiple hydroxyls 16–64 µg/mL (MRSA) Oxacillin, Cefotaxime Brown algae (Ecklonia cava)
Epigallocatechin gallate Flavonoid Gallate ester 50–200 µg/mL (MRSA) β-lactams Green tea
Indole-3-carbaldehyde Indole Aldehyde at C3 64–256 µg/mL (MSSA, MRSA) None reported Soil bacteria (e.g., Streptomyces)

Key Findings:

Its activity against MRSA (which expresses PBP2a) suggests a novel mechanism . In contrast, dieckol and epigallocatechin gallate disrupt biofilm formation and enhance β-lactam permeability .

Synergistic Effects: 1-Acetyl-β-carboline reduces the MIC of ampicillin by 4–8-fold (FIC indices: 0.156–0.375) .

Indole-3-carbaldehyde lacks synergistic effects, likely due to its aldehyde group limiting target specificity .

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